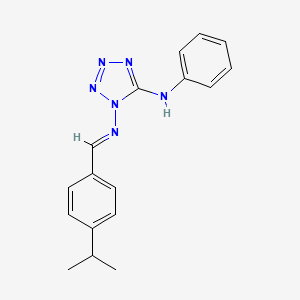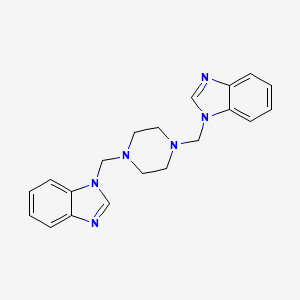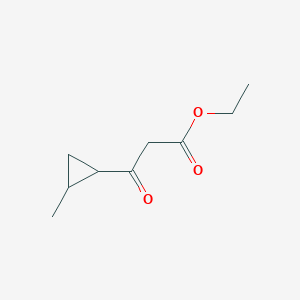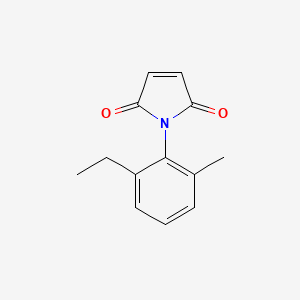![molecular formula C27H46O2 B1657530 10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol CAS No. 570-88-7](/img/structure/B1657530.png)
10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol is a natural product found in Tridax procumbens with data available.
Scientific Research Applications
Crystallographic Studies
- Structural Characterization : The compound has been studied for its crystal structure, revealing insights into its molecular geometry, conformation, and intermolecular interactions. For example, the study on cholesterol thiosalicylate, a related compound, utilized spectroscopy and Density Functional Theory (DFT) for molecular geometry analysis (Srivastava, Aleem, & Ansari, 2019).
Medicinal Chemistry and Pharmacology
Synthesis and Biological Activity : Research includes the synthesis of derivatives and analysis of their biological activities. For instance, the synthesis and evaluation of liver X receptor agonists from hyodeoxycholic acid is relevant, exploring the potential of bile acid analogs in regulating cholesterol metabolism (Ching, 2013).
Antiproliferative Agents : Novel derivatives of the compound have been synthesized and tested for their antiproliferative effects on various human cancer cells. One study focusing on dehydroepiandrosterone analogues found significant cytotoxic effects in certain cancer cell lines (Huang et al., 2018).
Molecular Biology and Biochemistry
- Metabolic Activation Studies : The compound's derivatives have been analyzed for their metabolic activation, particularly in relation to carcinogenicity. A study on cyclopenta[a]phenanthrenes explored the influence of dihydrodiol conformation on metabolic activation, providing insights into the biological activity of these compounds (Boyd, Ioannides, & Coombs, 1995).
properties
CAS RN |
570-88-7 |
|---|---|
Molecular Formula |
C27H46O2 |
Molecular Weight |
402.7 g/mol |
IUPAC Name |
10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h15,17-23,25,28-29H,6-14,16H2,1-5H3 |
InChI Key |
LZHRRGGNNXYJOT-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4=CC(CCC34C)O)O)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4=CC(CCC34C)O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]benzoate](/img/structure/B1657448.png)

![[6-(4-Acetamido-3-methylbutyl)-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl] acetate](/img/structure/B1657451.png)
![4-[(E)-[[4-(Dimethylamino)-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]benzene-1,3-diol](/img/structure/B1657453.png)

![N-[(2Z,4E)-4-methyl-1-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide](/img/structure/B1657461.png)


![1-benzyl-2-(3-bromophenyl)-3-[(E)-1-(4-chlorophenyl)ethylideneamino]imidazolidin-4-one](/img/structure/B1657464.png)
![N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B1657465.png)
![2-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-pyridin-3-ylacetamide](/img/structure/B1657466.png)
![ethyl 2-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657468.png)
![4-[(E)-(3-Bromo-4-methoxyphenyl)methylideneamino]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B1657469.png)
![3-[methyl-(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]-N-(1,2,2,6,6-pentamethylpiperidin-4-yl)propanamide](/img/structure/B1657470.png)